3-Bromo-5-methylbenzyl chloride
Overview
Description
3-Bromo-5-methylbenzyl chloride is a chemical compound with the CAS Number: 1056893-13-0 . Its molecular weight is 219.51 and its IUPAC name is 1-bromo-3-(chloromethyl)-5-methylbenzene . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrCl/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 219.51 . It is typically stored in a refrigerated environment .Scientific Research Applications
Organic Synthesis and Photochemistry
In organic chemistry, compounds similar to 3-Bromo-5-methylbenzyl chloride are utilized as intermediates in the synthesis of more complex molecules. For instance, DeCosta et al. (2000) explored the photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups, including bromides and chlorides, highlighting their role in generating isomeric triene derivatives through solvolysis and photolysis reactions. These findings underline the significance of halogenated benzyl compounds in facilitating diverse synthetic pathways and elucidating reaction mechanisms DeCosta, Howell, Pincock, & Rifai, 2000.
Antimicrobial and Antitumor Activities
Compounds structurally related to this compound have been investigated for their biological activities. Abdel‐Aziz, Mekawey, & Dawood (2009) reported on the synthesis and antimicrobial evaluation of novel benzofuran derivatives, showcasing the potential of brominated and chlorinated compounds in developing antimicrobial agents. Such research indicates the broader relevance of halogenated benzyl compounds in medicinal chemistry for designing new therapeutic agents H. Abdel‐Aziz, A. Mekawey, & K. Dawood, 2009.
Catalytic and Environmental Applications
Further, the catalytic properties of halogenated compounds, akin to this compound, have been explored. For example, Goodman & Detty (2004) investigated selenoxides as catalysts for the bromination of organic substrates, demonstrating how halogenated agents facilitate selective transformations in organic synthesis. This research highlights the utility of such compounds in enhancing catalytic efficiency and selectivity in chemical reactions M. Goodman & M. Detty, 2004.
Safety and Hazards
Properties
IUPAC Name |
1-bromo-3-(chloromethyl)-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAXQEBCRBZOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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